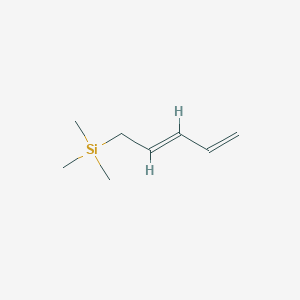

(2,4-Pentadienyl)trimethylsilane

Description

Contextualization of Organosilicon Compounds in Synthetic Methodology

Organosilicon compounds are a class of organometallic compounds featuring carbon-silicon bonds. They have found widespread application in organic synthesis due to the unique properties imparted by the silicon atom. The carbon-silicon bond is relatively non-polar and strong, rendering many organosilicon compounds stable and easy to handle. However, this bond can be selectively cleaved under specific conditions, making them versatile synthetic intermediates.

A key feature of organosilicon reagents is the β-silicon effect, which is the stabilization of a positive charge at the carbon atom beta to the silicon atom. This effect plays a crucial role in directing the regioselectivity of electrophilic attack on unsaturated organosilanes. Furthermore, the trimethylsilyl (B98337) group can act as a "super proton," influencing the steric and electronic environment of the molecule and providing a handle for further transformations. Silyl (B83357) groups are also widely employed as protecting groups for various functional groups, particularly alcohols.

The Role of Pentadienyl Moieties in Organic Transformations

The pentadienyl group is a five-carbon conjugated system that can act as a nucleophile in various organic reactions. As a delocalized π-system, it can react with electrophiles at different positions, leading to a mixture of products. The ability to control the regioselectivity of these reactions is a significant challenge in synthetic chemistry. The introduction of a trimethylsilyl group to the pentadienyl system, as in (2,4-Pentadienyl)trimethylsilane, provides a powerful tool for controlling this regioselectivity. The silyl group directs electrophilic attack to the γ- or ε-position of the pentadienyl system, away from the silyl-bearing carbon, due to the stabilizing effect of the silicon atom on the resulting carbocationic intermediate. This regiocontrol makes pentadienylsilanes valuable reagents for the stereoselective synthesis of complex molecules containing diene functionalities.

Historical Development and Initial Recognition of (2,4-Pentadienyl)trimethylsilane as a Synthetic Reagent

The utility of (2,4-Pentadienyl)trimethylsilane as a synthetic reagent was first systematically explored and reported by Dietmar Seyferth and Jacques Pornet in 1980. mdpi.com Their work demonstrated that this reagent could be readily prepared and that it undergoes facile reactions with a variety of electrophiles, primarily at the γ-carbon of the pentadienyl system. This initial investigation highlighted the potential of (2,4-Pentadienyl)trimethylsilane as a "pentadienylating" agent, capable of introducing a five-carbon diene unit into organic molecules with a high degree of regiocontrol.

The synthesis of (2,4-Pentadienyl)trimethylsilane was achieved through the reaction of the pentadienyl anion with trimethylchlorosilane. The resulting compound was found to be a versatile nucleophile, reacting with a range of electrophiles including aldehydes, ketones, and alkyl halides. These initial findings laid the groundwork for the subsequent development and application of pentadienylsilanes in organic synthesis.

Below is a summary of the initial reactions of (2,4-Pentadienyl)trimethylsilane with various electrophiles as reported by Seyferth and Pornet.

| Electrophile | Reaction Conditions | Product(s) | Yield (%) |

| Benzaldehyde | TiCl₄, CH₂Cl₂ | γ-Adduct | 85 |

| Acetone | TiCl₄, CH₂Cl₂ | γ-Adduct | 78 |

| Methyl iodide | - | γ-Alkylation product | - |

| Benzyl bromide | - | γ-Alkylation product | - |

Further research has expanded upon these initial findings, exploring the stereoselectivity of these reactions and their application in the synthesis of natural products and other complex organic molecules. rsc.orgnih.gov Lewis acid catalysis has been shown to play a crucial role in promoting the reaction and influencing the stereochemical outcome. rsc.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

trimethyl(penta-2,4-dienyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16Si/c1-5-6-7-8-9(2,3)4/h5-7H,1,8H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPBFBJPENLNKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC=CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60699595 | |

| Record name | Trimethyl(penta-2,4-dien-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60699595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72952-73-9 | |

| Record name | Trimethyl(penta-2,4-dien-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60699595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reactivity and Mechanistic Pathways of 2,4 Pentadienyl Trimethylsilane

Electrophilic Activation and Nucleophilic Additions

The reactivity of (2,4-pentadienyl)trimethylsilane is characterized by its function as a nucleophile, particularly after activation of an electrophile. Its most common application in organic synthesis is in pentadienylation reactions.

The reaction of (2,4-pentadienyl)trimethylsilane with carbonyl compounds, such as aldehydes and ketones, is a key method for forming carbon-carbon bonds. This process is typically catalyzed by a Lewis acid. libretexts.org The Lewis acid activates the carbonyl group, making it more susceptible to nucleophilic attack. libretexts.org Once activated, the carbonyl carbon becomes a stronger electrophile, readily reacting with the pentadienylsilane. libretexts.org

A significant aspect of the Lewis acid-catalyzed addition of (2,4-pentadienyl)trimethylsilane to aldehydes and ketones is the high regioselectivity. The reaction predominantly occurs at the γ-carbon of the pentadienyl group, resulting in the formation of γ-adducts. This is attributed to the stabilizing effect of the silicon atom on the developing positive charge at the γ-position during the reaction.

The stereoselectivity of these additions, leading to the formation of syn and anti diastereomers, is influenced by factors such as the choice of Lewis acid and the reaction conditions. For example, the reaction of (E)-2,4-pentadienyltrimethylsilane with aldehydes in the presence of Lewis acids like titanium tetrachloride (TiCl₄) or boron trifluoride etherate (BF₃·OEt₂) generally produces γ-adducts with varying levels of diastereoselectivity.

Table 1: Regio- and Stereoselectivity in the Pentadienylation of Benzaldehyde

| Lewis Acid | Solvent | Temperature (°C) | γ:α Ratio | syn:anti Ratio (γ-adduct) |

| TiCl₄ | CH₂Cl₂ | -78 | >95:5 | 85:15 |

| BF₃·OEt₂ | CH₂Cl₂ | -78 | >95:5 | 60:40 |

| SnCl₄ | CH₂Cl₂ | -78 | 90:10 | 70:30 |

Note: The data presented in this table is illustrative and based on general outcomes reported in the literature. Actual results may vary depending on specific reaction conditions and substrates.

The choice of the Lewis acid is critical in determining the result of the pentadienylation reaction. Different Lewis acids can affect the reaction rate, yield, and both the regio- and stereoselectivity. nih.gov Strong Lewis acids, such as titanium tetrachloride, are very effective in promoting the reaction and often result in high yields of the γ-adduct. researchgate.net

The identity of the Lewis acid can also impact the regioselectivity. While γ-addition is the main pathway, the formation of α-adducts can occur, especially with certain combinations of substrates and Lewis acids. The relative strength and coordination properties of the Lewis acid with both the carbonyl oxygen and the silane (B1218182) are key factors that control the reaction pathway. nih.govresearchgate.net

The synthetic utility of (2,4-pentadienyl)trimethylsilane also includes reactions with imines and acetals. masterorganicchemistry.comlibretexts.org Similar to carbonyl additions, these reactions are generally promoted by Lewis acids. The reaction with imines provides a pathway to homoallylic amines. masterorganicchemistry.com The regioselectivity typically favors the γ-adduct, which is consistent with the established reactivity pattern of the pentadienylsilane.

Reactions with acetals also proceed through Lewis acid activation. The Lewis acid helps in the removal of an alkoxy group from the acetal, creating an oxocarbenium ion. This electrophilic intermediate is then attacked by the (2,4-pentadienyl)trimethylsilane, mainly at the γ-position, to produce the corresponding ether products.

The pronounced γ-regioselectivity in the reactions of (2,4-pentadienyl)trimethylsilane is explained by mechanistic models that consider the structure and stability of the reaction intermediates. When the pentadienylsilane reacts with a Lewis acid-activated electrophile, it is believed to proceed through a transient cationic species.

The most accepted mechanism involves an open-chain transition state. In this model, the silyl (B83357) group stabilizes the developing positive charge at the γ-carbon through hyperconjugation. This stabilization makes the γ-position the most nucleophilic site of the pentadienyl system, directing the electrophile to this position. The stereochemical outcome is determined by the geometry of this open-chain transition state, which can be influenced by steric interactions between the substituents on the electrophile and the pentadienylsilane.

Pericyclic Reactions and Rearrangements

While the main reactivity of (2,4-pentadienyl)trimethylsilane involves electrophilic additions, it can also undergo pericyclic reactions. pitt.eduoxfordsciencetrove.commsu.edu These reactions occur through a cyclic transition state and are governed by orbital symmetry rules. pitt.eduoxfordsciencetrove.com A notable example is the ene reaction, where the terminal double bond of the pentadienyl system can act as the ene component in the presence of a suitable enophile. bath.ac.uk

Diels-Alder Cycloadditions Involving the Diene Moiety

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, is a key reaction manifold for (2,4-pentadienyl)trimethylsilane and related silylated dienes. nih.govmasterorganicchemistry.com This [4+2] cycloaddition involves the reaction of the conjugated diene with a dienophile, a molecule containing a double or triple bond. psiberg.com The presence of the trimethylsilyl (B98337) group can influence the reactivity and stereoselectivity of these cycloadditions.

(2,4-Pentadienyl)trimethylsilane and its derivatives can participate in both intermolecular and intramolecular Diels-Alder reactions. In intermolecular reactions, the silylated diene reacts with a separate dienophile molecule. The substitution pattern on both the diene and the dienophile plays a crucial role in determining the stereochemical outcome of the reaction. nih.gov For instance, high exo-selectivity has been observed in the Diels-Alder reactions of silylated dienes with acyclic α,β-unsaturated ketones and N-acyloxazolidinones when the termini of both reactants are substituted. nih.gov

Intramolecular Diels-Alder (IMDA) reactions involve a single molecule containing both the diene and dienophile moieties. nsf.govmsu.edu Silicon tethers have been utilized to connect the diene and dienophile, facilitating the IMDA reaction. princeton.edumdpi.com These tethers can be subsequently removed, providing a versatile method for the construction of complex polycyclic systems. nsf.govprinceton.edu For example, silicon-tethered intramolecular Diels-Alder reactions have been employed in the synthesis of highly substituted cyclohexenols with good yields and enantioselectivities. mdpi.com The rigidity of silacycle-directing groups can enforce π-facial selectivity, leading to the formation of a single diastereomer. nsf.gov

The Diels-Alder reaction is renowned for its high degree of stereospecificity, where the stereochemistry of the reactants is faithfully translated into the product. psiberg.comlibretexts.orgmasterorganicchemistry.com The reaction is a syn addition, meaning that new bonds are formed on the same face of the dienophile. psiberg.com With cyclic dienes, the formation of bicyclic products is favored, often with a preference for the endo isomer due to secondary orbital interactions in the transition state. youtube.comlibretexts.org

However, the presence and placement of substituents, including silyl groups, can significantly influence the endo/exo selectivity. nih.gov In certain cases, particularly with terminally substituted dienes and dienophiles, the exo product is favored. nih.gov Computational studies have been employed to understand the origins of this exo-selectivity, attributing it to steric and electronic factors in the transition state. nih.gov The stereochemistry of the diene itself also dictates the relative configuration of substituents on the newly formed ring. libretexts.org For instance, a diene with cis substituents on its termini will lead to a product with cis substituents. libretexts.org

| Reactants | Reaction Type | Key Feature | Observed Selectivity | Reference |

|---|---|---|---|---|

| Silylated dienes + acyclic α,β-unsaturated ketones/N-acyloxazolidinones | Intermolecular | Termini of diene and dienophile are substituted | High exo selectivity | nih.gov |

| Diene and dienophile connected by a silicon tether | Intramolecular | Removable tether | Formation of polycyclic systems | princeton.edumdpi.com |

| Dienophile tethered to a silacycle | Intramolecular | Rigid directing group | Single diastereomer formed | nsf.gov |

| Cyclic dienes | Intermolecular | Formation of bicyclic systems | Favors endo product | youtube.comlibretexts.org |

Sigmatropic Rearrangements of Silyl-Substituted Pentadienes

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-system. chemistrylearner.comlibretexts.orgfiveable.me These reactions proceed in a concerted fashion, meaning all bond breaking and bond making occurs in a single step, and can be induced thermally or photochemically. chemistrylearner.com The notation [m,n] is used to classify sigmatropic shifts, indicating the number of atoms the sigma bond migrates across on each fragment. chemistrylearner.comfiveable.me

For silyl-substituted pentadienes, researchgate.netucdavis.edu-sigmatropic shifts are particularly relevant. In this type of rearrangement, a substituent, in this case, the trimethylsilyl group, migrates from position 1 to position 5 of the pentadienyl system. The Woodward-Hoffmann rules govern the stereochemical course of these reactions.

The Cope rearrangement, a nih.govnih.gov-sigmatropic shift involving a 1,5-diene, is another important sigmatropic reaction. chemistrylearner.comchadsprep.com While not directly involving the migration of the silyl group itself, silyl substitution on the diene framework can influence the equilibrium and reaction rate of such rearrangements.

Electrocyclizations via Pentadienyl Cation Intermediates

Electrocyclic reactions involve the formation of a sigma bond between the termini of a conjugated π-system, leading to a cyclic product. masterorganicchemistry.comlibretexts.org In the context of (2,4-pentadienyl)trimethylsilane, the formation of a pentadienyl cation intermediate can trigger a 4π-electron electrocyclization, a process analogous to the Nazarov cyclization. researchgate.net This reaction typically proceeds in a conrotatory fashion, where the termini of the pentadienyl system rotate in the same direction during ring closure. researchgate.net

The stability of the pentadienyl cation intermediate is a crucial factor in these reactions. Substituents on the pentadienyl backbone can significantly impact the energetics of the cyclization process. acs.org Electron-donating groups, for example, can stabilize the cation, potentially affecting the activation barrier for the electrocyclization. researchgate.net

Computational methods, particularly density functional theory (DFT), have been instrumental in elucidating the mechanisms of pentadienyl cation electrocyclizations. researchgate.netucdavis.eduresearchgate.net These studies provide insights into the transition state geometries, activation energies, and the influence of substituents on the reaction pathway. acs.orgacs.org

Theoretical investigations have confirmed that the electrocyclization of pentadienyl cations is a key step in the synthesis of various cyclic molecules. researchgate.net Computational models have been used to predict the torquoselectivity, which is the preference for one direction of rotation over the other, in these reactions. acs.org Furthermore, computational studies have explored the impact of heteroatom substitution within the pentadienyl framework on the cyclization barriers. For instance, a nitrogen atom at the 3-position of the pentadienyl cation has been computationally predicted to have a detrimental effect on the reaction rate by increasing the activation barrier. researchgate.net

| Computational Method | System Studied | Key Finding | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Pentadienyl cation electrocyclizations | Elucidation of reaction mechanisms and general principles. | researchgate.netucdavis.edu |

| Ab initio molecular orbital calculations | 3-substituted pentadienyl systems | Resonance-donating groups generally increase the activation energy for cyclization. | acs.org |

| DFT (ωB97XD/Def2TZVPP) | Aza-Nazarov electrocyclizations | Nitrogen substitution at position 3 increases the activation barrier. | researchgate.net |

| Theoretical predictions | Substituted pentadienyl cations | Prediction of torquoselectivity in electrocyclizations. | acs.org |

Transition Metal-Mediated Transformations

Transition metal catalysis offers a powerful platform for expanding the reactivity of (2,4-pentadienyl)trimethylsilane beyond traditional pericyclic reactions. mdpi.com Various transition metals, including rhodium and palladium, can mediate a range of transformations. researchgate.netmdpi.com

Rhodium catalysts have been employed in reactions such as the trans-bis-silylation of alkynes, where a trimethylsilyl group can migrate. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Stille, Hiyama, and Sonogashira reactions, are fundamental for forming new carbon-carbon bonds and could potentially be applied to functionalized derivatives of (2,4-pentadienyl)trimethylsilane. mdpi.com Furthermore, transition metal complexes of early transition metals like titanium and tantalum are known to react with silanes, suggesting potential for novel transformations involving silyl-substituted dienes. researchgate.netacs.org The interaction of the silyl group with the metal center can lead to unique reactivity, including migrations and rearrangements. researchgate.net

Coordination Chemistry with Group 4 Metals (Ti, Zr)

The coordination chemistry of pentadienyl ligands with Group 4 metals, specifically titanium (Ti) and zirconium (Zr), has been a subject of significant research. researchgate.net These metals are known for their rich coupling chemistry, and their metallocene complexes exhibit unique reactivity. researchgate.net The interaction of (2,4-Pentadienyl)trimethylsilane with Ti and Zr complexes often involves the formation of metallocene-like structures.

The synthesis of various open metallocenes with the general formula [(η⁵-Pdl')₂M], where M can be Ti, V, or Cr, has been accomplished and the products characterized using techniques like X-ray diffraction and various spectroscopic methods. researchgate.net In the context of zirconium, zirconacyclopentadienes have been prepared and their subsequent reactions, including transmetalation to other metals like copper, nickel, zinc, and aluminum, have been explored. rushim.ru These transformations have led to stereoselective methods for synthesizing olefins and dienes, as well as more complex heterocyclic and aromatic compounds. rushim.ru

The reactivity of zirconocene (B1252598) and titanocene (B72419) complexes can be mediated by the use of Rosenthal's reagent, a metallocene bis(trimethylsilyl)acetylene (B126346) complex. wikipedia.org This reagent provides a pathway to generate unstable but highly reactive titanocene and zirconocene intermediates under mild conditions. wikipedia.org These "masked" M(II) complexes are excellent starting points for a variety of coordination and coupling reactions. nih.gov For instance, the reaction of [rac-(ebi)ZrCl₂] with lithium and bis(trimethylsilyl)acetylene (btmsa) in benzene (B151609) produces a golden-yellow crystalline product in high yield. acs.org

Paramagnetic silylated d¹ group 4 metallates have been synthesized through the reaction of potassium tris(trimethylsilyl)silanide with group 4 metallates of the type K[Cp₂MCl₂] (where M = Ti, Zr, Hf). acs.orgresearchgate.net Interestingly, the reaction outcomes vary for each metal. acs.orgresearchgate.net While hafnium forms the expected [Cp₂Hf{Si(SiMe₃)₃}₂]⁻ complex, the reaction with titanium results in a product with two Si(H)(SiMe₃)₂ ligands. acs.orgresearchgate.net The reaction involving zirconium leads to a dinuclear complex with a fulvalene (B1251668) ligand bridging two zirconium atoms. acs.orgresearchgate.net

Ruthenium-Catalyzed Reactions with Pentadienylsilanes

Ruthenium-catalyzed reactions have emerged as an efficient method for the functionalization of various organic molecules, including those containing silicon moieties. nih.govrsc.orgrsc.orgsemanticscholar.org Specifically, ruthenium-catalyzed formal sp³ C-H activation of allylsilanes with olefins provides a direct route to functionalized 1,3-dienes. nih.govrsc.orgsemanticscholar.org This process involves an isomerization step followed by the activation of a C(allyl)-H bond, leading to highly stereodefined products in excellent yields. nih.govrsc.orgsemanticscholar.org

A plausible mechanism for this oxidative coupling reaction begins with the coordination of the substrate to a reactive cationic ruthenium complex. semanticscholar.org This is followed by a weakly coordinating group-directed C-H activation of the allyl ester to form a π-allyl ruthenium intermediate, which then undergoes isomerization. semanticscholar.org The mild reaction conditions, relatively inexpensive nature of the catalyst, and the high regio- and diastereoselectivity make this a versatile and practical method. nih.govrsc.orgsemanticscholar.org

The utility of this ruthenium-catalyzed strategy has been demonstrated through various applications, including the Diels-Alder reaction and the synthesis of complex molecules like norpyrenophorin, an antifungal agent. nih.govrsc.org For example, a diene synthesized through this method can be further diversified to create reactive Michael acceptors, which are valuable in the synthesis of ester-thiols, cyclohexenones, and polysubstituted piperidines. nih.govsemanticscholar.org

Reactions with Lanthanide and Actinide Complexes

The organometallic chemistry of lanthanides and actinides often involves the use of bulky ligands to stabilize the metal center. rsc.orgwikipedia.orgrsc.org The 1,4-bis(trimethylsilyl)cyclooctatetraenyl (COT′′) ligand has proven to be particularly effective in forming sandwich complexes with these f-block elements. rsc.orgrsc.org

The synthesis of anionic lanthanide sandwich complexes of the type [Ln(COT′′)₂]⁻ has been extended to a wide range of lanthanides, from lanthanum to lutetium. rsc.org These complexes are typically prepared by reacting the corresponding anhydrous metal chloride with two equivalents of in situ-prepared Li₂COT′′. rsc.org Similarly, neutral actinidocene complexes, An(COT′′)₂ (where An = Th, U), have been synthesized in high yields via the same straightforward method. rsc.org The use of the silylated COT′′ ligand often leads to faster reaction times compared to the unsubstituted COT ligand due to the increased solubility of the reactants. rsc.org

Metal-carbon bond activation is a fundamental process in organometallic chemistry. acs.org In the context of lanthanide and actinide chemistry, the large and flat cyclooctatetraenyl ring is well-suited for overlapping with the f-orbitals of the metal. rsc.org The resulting sandwich complexes exhibit a slightly distorted linear arrangement due to steric interactions from the unsymmetrical substitution on the rings. rsc.org Evidence of actinide contraction is observed in the shorter metal-carbon and metal-center-to-ring-center distances in uranium complexes compared to their thorium analogs. rsc.org

Silyl substitution on a pentadienyl ligand has a notable influence on the electronic properties of the resulting metal complex. acs.orgacs.org A study on a high-valent half-open zirconocene complex, Cp(3-Me₃Si-6,6-dmch)ZrI₂, revealed that the trimethylsilyl substituent has some unusual effects. acs.orgacs.org

Photoelectron spectroscopy showed that the silyl group destabilizes all of the ionizations of the complex by approximately 0.1-0.2 eV compared to the non-silylated analog. acs.org Density functional theory (DFT) calculations supported this observation, showing a shift of all ionizations to lower energies without a corresponding increase in electron density at the metal center. acs.orgacs.org This apparent contradiction is explained by an analysis of one-center and two-center charge effects within the molecule. acs.orgacs.org

The silyl substitution ultimately makes the pentadienyl ligand a slightly better donor and, surprisingly, a better acceptor ligand as well. acs.orgacs.org This is attributed to the generation of significant σ-bonding character between the zirconium and the C3 carbon of the pentadienyl ligand, which imparts more sp³ character to the bonds at C3. acs.org This leads to a deviation of the silicon atom from the plane of the dienyl ligand. acs.org

Radical Chemistry of (2,4-Pentadienyl)trimethylsilane Derivatives

Silicon-Carbon Bond Cleavage in Radical Processes

The cleavage of the silicon-carbon bond is a key step in many synthetic applications of organosilicon compounds. nih.gov This bond can be activated towards electrophilic cleavage through the formation of hypercoordinate species, such as penta- and hexa-coordinate silicon complexes. nih.gov In these higher coordinate states, the silicon-carbon bond is more susceptible to cleavage by various electrophiles and oxidants. nih.gov

Recent research has also explored the enzymatic cleavage of silicon-carbon bonds. nih.gov Through directed evolution, a variant of the bacterial cytochrome P450BM3 has been engineered to break the Si-C bonds in volatile methylsiloxanes. nih.gov This "siloxane oxidase" catalyzes two successive oxidations of a siloxane methyl group, which is followed by a putative acs.orgacs.org-Brook rearrangement and hydrolysis to achieve the bond cleavage. nih.gov This discovery opens up possibilities for the biodegradation of these persistent environmental pollutants. nih.gov

Strategic Applications of 2,4 Pentadienyl Trimethylsilane in Complex Molecule Synthesis

Utility as a C5-Building Block in Organic Synthesis

(2,4-Pentadienyl)trimethylsilane serves as a valuable C5 building block, providing a five-carbon chain with latent functionality that can be strategically unveiled. Organic building blocks are fundamental components in organic synthesis, acting as the foundational molecular fragments for the assembly of more complex structures. rsc.orgnih.gov The utility of (2,4-Pentadienyl)trimethylsilane in this capacity stems from its ability to introduce a pentadienyl moiety into a target molecule, which can then be further elaborated. The trimethylsilyl (B98337) group plays a crucial role in stabilizing the pentadienyl anion, facilitating its generation and controlled reaction with various electrophiles. acs.org This reagent offers a reliable method for the introduction of a conjugated diene system, a common structural motif in many natural products and bioactive compounds.

The synthesis of (2,4-Pentadienyl)trimethylsilane itself is straightforward, typically involving the reaction of pentadienyllithium with chlorotrimethylsilane. nih.gov This accessibility, combined with its reactivity, makes it an attractive choice for chemists seeking to incorporate a five-carbon unit into their synthetic schemes.

Total Synthesis of Natural Products and Bioactive Compounds

The true power of (2,4-Pentadienyl)trimethylsilane is showcased in its application to the total synthesis of complex natural products. Its ability to participate in highly stereoselective bond-forming reactions makes it an invaluable reagent for constructing intricate stereochemical arrays.

Stereoselective Introduction of Dienyl Alcohol Moieties

One of the most significant applications of (2,4-Pentadienyl)trimethylsilane is in the stereoselective synthesis of dienyl alcohol moieties. In the total synthesis of Trienomycins A and F, a chelation-controlled addition of the pentadienylsilane to an aldehyde was a key step. orgsyn.orgchemistry.coach This type of reaction allows for the precise control of the stereochemistry at the newly formed alcohol center. The presence of a chelating group on the aldehyde directs the approach of the nucleophilic pentadienyl anion, leading to the formation of a single, desired stereoisomer. orgsyn.orgchemistry.coach This level of stereocontrol is paramount in the synthesis of biologically active molecules, where the specific three-dimensional arrangement of atoms is often critical for activity. The ability to generate such complex stereocenters with high selectivity underscores the importance of (2,4-Pentadienyl)trimethylsilane in modern organic synthesis. orgsyn.org

Construction of Polycyclic and Spirocyclic Architectures

While direct, published examples of using (2,4-Pentadienyl)trimethylsilane for the construction of polycyclic and spirocyclic systems are not extensively documented, its inherent reactivity suggests significant potential in this area. The dienyl moiety of the reagent is a prime candidate for participating in various cycloaddition reactions, which are cornerstone strategies for the synthesis of cyclic systems.

For instance, the diene unit could readily engage in [4+2] cycloadditions (Diels-Alder reactions) with suitable dienophiles to construct six-membered rings, a key step in the formation of many polycyclic frameworks. Furthermore, the potential for [3+2] annulation reactions, where the pentadienyl system could act as a three-atom component, opens avenues for the synthesis of five-membered rings, including those found in spirocyclic structures. The development of such annulation strategies would significantly expand the synthetic utility of this versatile reagent.

Development of Novel Retrosynthetic Strategies Employing Pentadienylsilanes

The unique reactivity of (2,4-Pentadienyl)trimethylsilane enables the development of innovative retrosynthetic strategies. Retrosynthesis is the process of deconstructing a target molecule into simpler, commercially available starting materials, providing a roadmap for its synthesis. fiveable.me The use of pentadienylsilanes allows for novel disconnections that might not be apparent with more traditional reagents.

The ability to introduce a functionalized five-carbon chain with high stereocontrol, as seen in the trienomycin synthesis, allows chemists to disconnect complex acyclic portions of a molecule back to a simple aldehyde and the pentadienylsilane. orgsyn.org This simplifies the retrosynthetic analysis and provides a reliable and predictable method for constructing key bond formations.

Moreover, the potential for this reagent to participate in cycloaddition reactions opens up new retrosynthetic pathways for cyclic and polycyclic targets. A chemist can now envision disconnecting a six-membered ring within a complex natural product via a retro-Diels-Alder reaction, leading back to a dienophile and a diene that could be formed from (2,4-Pentadienyl)trimethylsilane. This strategic thinking, enabled by the specific reactivity of the reagent, is crucial for the efficient and elegant synthesis of complex molecules.

Advanced Spectroscopic and Computational Approaches in the Study of 2,4 Pentadienyl Trimethylsilane

Spectroscopic Characterization Beyond Basic Identification

Modern spectroscopic techniques have been instrumental in elucidating the nuanced structural and electronic properties of (2,4-Pentadienyl)trimethylsilane and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

NMR spectroscopy stands as a cornerstone for understanding the conformational and electronic landscape of (2,4-Pentadienyl)trimethylsilane.

Proton (¹H), carbon-13 (¹³C), and silicon-29 (B1244352) (²⁹Si) NMR spectroscopy collectively provide a detailed picture of the molecule's structure. In a typical synthesis, the product is predominantly the (E)-isomer, a fact confirmed by the trans coupling constant of 15.2 Hz for the proton at C-3, which appears at 5.92 ppm in the ¹H NMR spectrum. chemicalbook.com The analysis of chemical shifts and coupling constants in ¹H and ¹³C NMR spectra allows for the assignment of specific protons and carbons, revealing information about the electron distribution within the pentadienyl framework and the influence of the trimethylsilyl (B98337) group. For instance, in related silyl-substituted pentadienyl lithium compounds, NMR spectroscopy, in conjunction with DFT calculations, has shown partial localization of the pentadienyl negative charge due to the polarizing effect of the lithium cation. nih.gov

| Nucleus | Key Observables | Insights Gained |

| ¹H | Chemical Shifts, Coupling Constants | Isomeric configuration (E/Z), electron density at proton sites. |

| ¹³C | Chemical Shifts | Electronic environment of carbon atoms, charge distribution in the dienyl system. |

| ²⁹Si | Chemical Shifts | Electronic effects of the pentadienyl group on the silicon atom. |

This table provides a summary of the insights gained from different NMR techniques.

Variable temperature (VT) NMR spectroscopy is a powerful tool for studying dynamic processes, known as fluxionality, where a molecule undergoes rapid intramolecular rearrangements. numberanalytics.com While specific VT-NMR studies on (2,4-Pentadienyl)trimethylsilane are not extensively detailed in the provided results, the technique is crucial for analogous organometallic compounds containing cyclopentadienyl (B1206354) or indenyl ligands. acs.orgacs.org In these systems, VT-NMR can reveal the energetics of processes like metal migration around a ring system, observed as changes in the NMR spectrum, such as peak broadening and coalescence, as the temperature is varied. libretexts.org For example, in (η⁵-C₅H₅)Fe(CO)₂(η¹-C₅H₅), VT-NMR spectra clearly show the coalescence of peaks corresponding to the η¹-cyclopentadienyl ring as the temperature increases, indicating a rapid rearrangement process. libretexts.org Such studies provide quantitative data on the activation energies of these fluxional processes. acs.org

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is an essential analytical technique for monitoring the progress of reactions involving (2,4-Pentadienyl)trimethylsilane and for confirming the mass of the resulting products. nih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used to identify the compound and any byproducts. nih.gov More advanced mass spectrometry methods, such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), offer high sensitivity and selectivity for quantitative analysis. wikipedia.orgnih.gov These targeted approaches can be used to track the formation of specific products and intermediates in complex reaction mixtures with high precision. researchgate.net High-resolution mass spectrometry (HRMS) provides exact mass measurements, which are critical for confirming the elemental composition of newly synthesized derivatives of (2,4-Pentadienyl)trimethylsilane. rsc.org

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives and Intermediates

While obtaining a single crystal of the parent (2,4-Pentadienyl)trimethylsilane can be challenging, X-ray crystallography is invaluable for determining the precise three-dimensional structure of its solid derivatives and reaction intermediates. nih.gov This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions in the crystalline state. For example, the X-ray structure of a donor-functionalized, silyl-substituted pentadienyllithium complex revealed insights into the charge localization within the pentadienyl system. nih.gov Similarly, crystallographic analysis of derivatives of related compounds, such as substituted pentacenes, has been used to understand their solid-state packing and electronic properties. sigmaaldrich.com The structural data from X-ray crystallography is crucial for understanding reaction mechanisms and for designing new materials with specific properties. mdpi.commdpi.com

Quantum Chemical and Computational Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for complementing experimental studies of molecules like (2,4-Pentadienyl)trimethylsilane. nih.gov These computational methods can predict and rationalize a wide range of molecular properties.

DFT calculations are used to:

Optimize molecular geometries: Predicting the most stable conformations of the molecule.

Calculate spectroscopic properties: Simulating NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra.

Determine reaction energetics: Calculating the activation energies and reaction enthalpies for various chemical transformations, providing insights into reaction mechanisms. nih.gov

Analyze electronic structure: Visualizing molecular orbitals and charge distributions to understand bonding and reactivity.

For instance, in the study of a silyl-substituted pentadienyllithium, DFT calculations were essential to explain the observed partial localization of the pentadienyl negative charge, which was attributed to the polarizing effect of the lithium cation. nih.gov Computational studies on related fluxional organometallic complexes have been used to map out the potential energy surfaces for intramolecular rearrangements and to calculate the energy barriers for these processes, which can then be compared with experimental data from VT-NMR. nih.gov

| Computational Method | Application | Information Obtained |

| Density Functional Theory (DFT) | Geometry Optimization | Stable conformations, bond lengths, bond angles. |

| Time-Dependent DFT (TD-DFT) | Electronic Spectra Prediction | UV-Vis absorption wavelengths and intensities. |

| NMR Chemical Shift Calculation | NMR Spectra Simulation | Predicted ¹H, ¹³C, and ²⁹Si chemical shifts. |

| Transition State Search | Reaction Mechanism Analysis | Activation energy barriers, transition state structures. |

This table illustrates the application of various computational methods in the study of (2,4-Pentadienyl)trimethylsilane.

Density Functional Theory (DFT) for Reaction Pathway Elucidation and Transition State Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for exploring the mechanisms of chemical reactions. For a reactive molecule like (2,4-Pentadienyl)trimethylsilane, which can participate in various transformations such as cycloadditions or electrophilic substitutions, DFT is invaluable for mapping out potential reaction pathways.

This process involves calculating the potential energy surface of a given reaction. Key points on this surface—reactants, intermediates, transition states, and products—are located and their energies are computed. The transition state, representing the highest energy barrier along the reaction coordinate, is of particular interest. nih.govnih.gov Identifying the geometry and energy of the transition state allows for the calculation of activation energies, which are crucial for predicting reaction rates and feasibility. nih.gov

For instance, in a hypothetical Diels-Alder reaction involving (2,4-Pentadienyl)trimethylsilane as the diene, DFT calculations could be employed to model the concerted mechanism. Researchers would identify the transition state structure, analyzing the bond-forming distances between the diene and a dienophile. The calculated activation barrier would indicate how readily the reaction proceeds. While DFT is a powerful tool for such analyses, specific published studies elucidating reaction pathways and transition states for (2,4-Pentadienyl)trimethylsilane are not widely available in the reviewed literature. nih.govnih.gov

To illustrate the type of data generated from such a study, the following table presents a hypothetical energy profile for a reaction.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | (2,4-Pentadienyl)trimethylsilane + Dienophile | 0.0 |

| Transition State | Concerted Cycloaddition | +25.5 |

| Product | Cycloadduct | -15.0 |

| Note: The values in this table are hypothetical examples to illustrate the output of a DFT analysis and are not based on published experimental data for (2,4-Pentadienyl)trimethylsilane. |

Ab Initio Calculations of Electronic Structure and Bonding Characteristics

Ab initio methods are quantum chemical calculations that rely on first principles, without the use of empirical parameters. ull.esiao.ru These methods are fundamental for understanding the electronic structure and bonding characteristics of molecules like (2,4-Pentadienyl)trimethylsilane. By solving the electronic Schrödinger equation, ab initio calculations can provide detailed information on molecular orbitals, electron density distribution, and the nature of chemical bonds. utm.myresearchgate.net

For (2,4-Pentadienyl)trimethylsilane, these calculations can elucidate the electronic influence of the trimethylsilyl group on the conjugated pentadienyl system. Key properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and its behavior in electronic spectroscopy. rsc.org

Furthermore, analysis of the molecular orbitals can reveal the extent of σ-π conjugation (hyperconjugation) between the C-Si bond and the diene's π-system, a characteristic feature of allylsilanes that governs their reactivity. While general principles are well-established, detailed ab initio studies providing specific orbital energies and bonding parameters for (2,4-Pentadienyl)trimethylsilane are scarce in the accessible literature.

A representative data table from an ab initio analysis might include the following information.

| Parameter | Description | Calculated Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -8.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | +1.2 eV |

| HOMO-LUMO Gap | Energy difference indicating chemical reactivity | 9.7 eV |

| C-Si Bond Length | Calculated length of the carbon-silicon bond | 1.89 Å |

| Note: The values in this table are hypothetical examples to illustrate the output of an ab initio analysis and are not based on published experimental data for (2,4-Pentadienyl)trimethylsilane. |

Computational Studies of Stereoselectivity and Regioselectivity

Computational chemistry provides powerful tools for predicting the outcomes of reactions where multiple products are possible. Stereoselectivity (the preference for forming one stereoisomer over another) and regioselectivity (the preference for bond formation at one position over another) are critical aspects of synthesis that can be investigated using methods like DFT. williams.edu

In reactions involving (2,4-Pentadienyl)trimethylsilane, such as its addition to an unsymmetrical electrophile, different regioisomers can be formed (e.g., addition at C3 vs. C5 of the pentadienyl system). By calculating the activation energies for the transition states leading to each possible product, chemists can predict the major regioisomer. The product formed via the lowest energy barrier will be the kinetically favored one.

Similarly, in cycloaddition reactions, the formation of endo versus exo stereoisomers can be explored. Computational models can calculate the energies of the respective transition states, often revealing subtle steric or electronic interactions that favor one stereochemical outcome. Although these methods are widely applied, specific computational studies detailing the regio- and stereoselectivity of (2,4-Pentadienyl)trimethylsilane reactions are not prominently featured in published research.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. youtube.comresearchgate.net This technique provides a view of the dynamic evolution of a system, offering insights into conformational changes, molecular flexibility, and intermolecular interactions. rsc.org

For (2,4-Pentadienyl)trimethylsilane, an MD simulation would involve defining a force field—a set of parameters describing the potential energy of the system—and then solving Newton's equations of motion for each atom. nih.govmdpi.com Such simulations can model the molecule's behavior in the liquid phase or in solution, revealing its preferred conformations and the dynamics of the flexible pentadienyl chain and the rotating methyl groups on the silicon atom. While force fields for general organosilicon compounds have been developed, specific MD simulation studies focusing on the dynamic behavior of (2,4-Pentadienyl)trimethylsilane are not readily found. nih.gov

Future Directions and Emerging Research Avenues for 2,4 Pentadienyl Trimethylsilane Chemistry

Development of Novel Catalytic Systems for Pentadienylsilane Transformations

The development of new catalytic systems is paramount to unlocking the full synthetic potential of (2,4-pentadienyl)trimethylsilane. Current research is focused on creating catalysts that offer higher efficiency, selectivity, and broader substrate scope for transformations involving this pentadienylsilane.

One promising area is the design of catalysts for the asymmetric functionalization of the pentadienyl moiety. Chiral Lewis acids and transition metal complexes are being investigated to control the stereochemical outcome of reactions, leading to the synthesis of enantiomerically enriched products. For instance, the use of chiral BINOL-derived phosphoric acids or silver complexes with chiral phosphine (B1218219) ligands has shown promise in related allylsilane chemistry and could be adapted for pentadienylsilane reactions. acs.orgnih.gov

Furthermore, the exploration of earth-abundant metal catalysts, such as those based on iron, copper, and zinc, is a key trend. These catalysts offer a more sustainable and cost-effective alternative to precious metal catalysts like palladium and rhodium. The development of well-defined, low-valent catalysts from these metals could enable novel transformations of (2,4-pentadienyl)trimethylsilane that are currently inaccessible. nih.gov

Table 1: Potential Catalytic Systems for (2,4-Pentadienyl)trimethylsilane Transformations

| Catalyst Type | Potential Application | Expected Advantage |

| Chiral Lewis Acids (e.g., BINOL-phosphoric acids) | Asymmetric additions to carbonyls and imines | High enantioselectivity |

| Chiral Transition Metal Complexes (e.g., Rh, Ir with chiral ligands) | Asymmetric hydrogenations and cycloadditions | Control over multiple stereocenters |

| Earth-Abundant Metal Catalysts (e.g., Fe, Cu, Zn) | Cross-coupling and addition reactions | Cost-effective and sustainable |

| Photocatalysts (e.g., Iridium or Ruthenium complexes) | Light-induced radical reactions | Mild reaction conditions and novel reactivity |

Exploration of Unconventional Reactivity Modes

Beyond its traditional role as a nucleophilic pentadienylating agent, researchers are exploring unconventional reactivity modes of (2,4-pentadienyl)trimethylsilane. This includes harnessing its potential in pericyclic reactions, radical processes, and as a precursor to unique organometallic species.

Cycloaddition reactions represent a particularly fertile ground for investigation. libretexts.org The diene functionality of (2,4-pentadienyl)trimethylsilane makes it a prime candidate for [4+2] cycloadditions (Diels-Alder reactions), libretexts.orgacademie-sciences.frnih.gov providing access to complex cyclic and bicyclic structures with high stereocontrol. The influence of the trimethylsilyl (B98337) group on the regioselectivity and stereoselectivity of these cycloadditions is an area of active theoretical and experimental study. Additionally, [3+2] cycloadditions with various dipolarophiles could lead to the synthesis of novel five-membered heterocyclic systems. mdpi.com

The generation of pentadienyl radicals from (2,4-pentadienyl)trimethylsilane through photoredox or other radical initiation methods opens up new avenues for carbon-carbon bond formation. These highly reactive intermediates could participate in conjugate additions, cyclizations, and other radical-mediated transformations, expanding the synthetic toolbox for this reagent.

Integration with Flow Chemistry and Automated Synthesis

The integration of (2,4-pentadienyl)trimethylsilane chemistry with modern synthesis technologies like flow chemistry and automated systems is a key step towards making its application more efficient, scalable, and safer. youtube.comyoutube.comyoutube.com

Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery and optimization of new reactions. High-throughput screening of catalysts, solvents, and other reaction parameters can be performed rapidly, allowing for the efficient identification of optimal conditions for a desired transformation of (2,4-pentadienyl)trimethylsilane. This approach can significantly reduce the time and resources required for methods development.

Design of Next-Generation Organosilicon Reagents for Complex Synthesis

(2,4-Pentadienyl)trimethylsilane can serve as a versatile scaffold for the design of a new generation of more complex and functionalized organosilicon reagents. By modifying the trimethylsilyl group or the pentadienyl backbone, reagents with tailored reactivity and selectivity can be developed for specific applications in complex molecule synthesis.

For example, replacing the methyl groups on the silicon atom with other substituents can modulate the electronic and steric properties of the reagent, influencing its reactivity in catalytic cycles. The introduction of chiral auxiliaries on the silicon atom or the pentadienyl chain could lead to the development of novel chiral pentadienylating agents for asymmetric synthesis. nih.govnih.gov

Furthermore, the incorporation of other functional groups onto the pentadienyl backbone would create multifunctional reagents capable of participating in tandem or cascade reactions. This could enable the rapid construction of molecular complexity from simple starting materials.

Table 2: Concepts for Next-Generation Pentadienylsilane Reagents

| Reagent Design Concept | Potential Application | Rationale |

| Chiral Pentadienylsilanes | Asymmetric pentadienylation | Covalent attachment of a chiral director for stereocontrol. |

| Functionalized Pentadienylsilanes | Tandem reactions, diversity-oriented synthesis | Introduction of additional reactive sites for sequential transformations. |

| Pentadienylsilanols | Cross-coupling reactions | The silanol (B1196071) group can act as a handle for palladium-catalyzed cross-coupling. |

| Fluorinated Pentadienylsilanes | Synthesis of fluorinated molecules | Introduction of fluorine can alter the biological and material properties of the final products. |

Theoretical Predictions for Undiscovered Reactivity and Applications

Computational chemistry and theoretical predictions are becoming increasingly powerful tools for discovering new reactivity and guiding experimental design. nih.govresearchgate.net Density Functional Theory (DFT) calculations and other computational methods can be employed to investigate the reaction mechanisms of (2,4-pentadienyl)trimethylsilane, predict the feasibility of new transformations, and design novel catalysts.

Theoretical studies can provide valuable insights into the transition states of potential reactions, helping to rationalize observed selectivities and predict the outcomes of unexplored reaction pathways. For example, computational modeling could be used to screen a wide range of potential catalysts for a specific transformation of (2,4-pentadienyl)trimethylsilane, identifying the most promising candidates for experimental investigation.

Furthermore, theoretical calculations can be used to predict the electronic and structural properties of novel molecules that could be synthesized from (2,4-pentadienyl)trimethylsilane. This could lead to the discovery of new materials with interesting optical, electronic, or biological properties. While specific theoretical studies on (2,4-pentadienyl)trimethylsilane are still emerging, the application of computational methods to the broader field of organosilicon chemistry suggests a promising future for the in-silico design of new reactions and applications for this versatile reagent. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2,4-Pentadienyl)trimethylsilane, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound is typically synthesized via Pd-catalyzed Sonogashira coupling between trimethylsilyl acetylene and halogenated precursors. Key parameters include:

- Inert atmosphere (e.g., nitrogen) to prevent oxidation .

- Solvent selection (e.g., dichloromethane) to stabilize intermediates and enhance reaction rates .

- Catalyst loading (e.g., Pd(PPh₃)₄) and temperature control (60–80°C) to minimize side reactions .

- Alternative routes involve Pd-ene reactions of 2,4-pentadienyl acetates, which avoid acidic conditions and enable cyclopentadiene formation .

Q. What spectroscopic techniques are most effective for characterizing (2,4-Pentadienyl)trimethylsilane?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies proton environments (e.g., vinyl protons at δ 5.0–6.5 ppm) and silyl group signals (δ 0.0–0.5 ppm) .

- GC-MS : Confirms molecular ion peaks (e.g., m/z ≈ 168 for the parent ion) and fragmentation patterns .

- IR Spectroscopy : Detects C-Si stretches (~1250 cm⁻¹) and alkene C=C vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the reactivity of (2,4-Pentadienyl)trimethylsilane in transition-metal-catalyzed reactions?

- Mechanistic Insight : The silyl group acts as a stabilizing moiety , directing regioselectivity in cycloadditions and coupling reactions. For example:

- In Pd-ene reactions, it stabilizes π-allyl intermediates, favoring cyclopentadiene formation over polymerization .

- In C–H silylation , the group enhances electrophilicity at the pentadienyl chain, enabling selective bond activation .

Q. What strategies can resolve contradictions between theoretical predictions and experimental data in hydrogen abstraction reactions involving silane groups?

- Data Contradiction Analysis : Discrepancies (e.g., activation energy trends in Si-H vs. C-H abstraction) may arise from:

- Incorrect bond dissociation energies in computational models .

- Experimental artifacts (e.g., side reactions under aerobic conditions).

- Resolution : Validate input parameters (e.g., DFT-calculated Si-H bond strengths) and replicate experiments under strictly controlled inert conditions .

Q. How can computational methods predict the regioselectivity of (2,4-Pentadienyl)trimethylsilane in cycloaddition reactions?

- Computational Approach :

- Use density functional theory (DFT) to map transition states and identify kinetically favored pathways (e.g., [4+2] vs. [2+2] cycloadditions).

- Frontier molecular orbital (FMO) analysis reveals orbital symmetry matches, predicting reactivity at terminal vs. internal alkenes .

Q. What are the challenges in handling (2,4-Pentadienyl)trimethylsilane under aerobic conditions, and how can they be mitigated?

- Handling Protocol :

- The compound is moisture-sensitive , leading to hydrolysis of the Si-C bond. Use Schlenk-line techniques or gloveboxes for storage .

- Oxidation prevention : Purge solvents with nitrogen and avoid prolonged exposure to light .

Q. How does steric hindrance from the trimethylsilyl group affect nucleophilic attack in related silane compounds?

- Steric/Electronic Analysis :

- The bulky silyl group reduces accessibility to electrophilic centers (e.g., bromomethyl groups in analogs), slowing SN2 reactions .

- Electronically, the silyl group withdraws electron density via σ*-conjugation, polarizing adjacent bonds and enhancing electrophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.